molecular formula C18H18ClN3O3S B14942110 9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B14942110
M. Wt: 391.9 g/mol
InChI Key: ROQPFFLAPJNNJE-UHFFFAOYSA-N
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Description

9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridoquinazoline Core: This step involves the cyclization of appropriate precursors to form the pyridoquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with 2-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-methylpiperidin-1-yl)-6-methylpyrimidine
  • 2,9-dichloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Uniqueness

9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

9-chloro-8-(2-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H18ClN3O3S/c1-12-6-2-5-9-22(12)26(24,25)16-10-13-15(11-14(16)19)21-8-4-3-7-17(21)20-18(13)23/h3-4,7-8,10-12H,2,5-6,9H2,1H3

InChI Key

ROQPFFLAPJNNJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl

Origin of Product

United States

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